molecular formula C17H13FN2O2 B7457138 N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide

N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7457138
M. Wt: 296.29 g/mol
InChI Key: SCANHITVPXHFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide, also known as FMOC, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have suggested that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the reduction of oxidative stress. Studies have reported that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide can modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit cell proliferation in cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity. The compound is stable under various conditions and can be easily synthesized in large quantities. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is highly soluble in organic solvents, making it suitable for various assays. However, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide also has some limitations in laboratory experiments, including its cytotoxicity and potential off-target effects. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain assays. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may have off-target effects due to its non-specific inhibition of enzymes and signaling pathways.

Future Directions

For N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide research include the investigation of its potential therapeutic applications in other diseases, the optimization of its pharmacological properties, and the development of novel derivatives with improved efficacy and specificity. In addition, further studies are needed to elucidate the mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and its potential off-target effects. The development of new assays and screening methods may also facilitate the discovery of new targets for N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and other quinoline derivatives. Overall, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has shown promising results in scientific research, and further studies may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 3-fluoro-4-methylaniline with 2-cyanoacetamide in the presence of a base, followed by cyclization of the resulting intermediate to form the quinoline ring. The final product is obtained by deprotection of the N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide group using a base or acid. Alternative methods for the synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been investigated for its neuroprotective properties, with studies reporting its ability to protect against oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-6-7-12(9-14(10)18)19-16(21)13-8-11-4-2-3-5-15(11)20-17(13)22/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCANHITVPXHFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.